3-Hydroxy-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
3-Hydroxy-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a hydroxyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under basic conditions, followed by functional group transformations to introduce the hydroxyl and trifluoromethyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-3-(trifluoromethyl)pyrrolidine-2-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific functionalities.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and trifluoromethyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The compound may also modulate enzymatic pathways by acting as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(trifluoromethyl)pyrrolidine-2-one: Similar structure but lacks the carboxylic acid group.
3-Hydroxy-3-(trifluoromethyl)pyrrolidine-2,5-dione: Contains an additional carbonyl group at the 5-position.
Uniqueness
3-Hydroxy-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination of functional groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3/c7-6(8,9)5(13)1-2-10-3(5)4(11)12/h3,10,13H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHYGANEXOYGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1(C(F)(F)F)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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